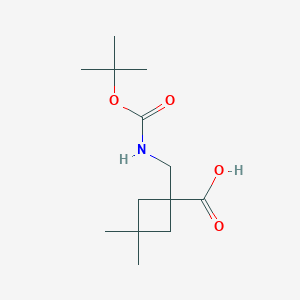

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

説明

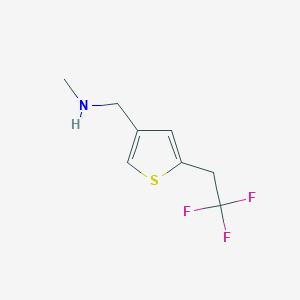

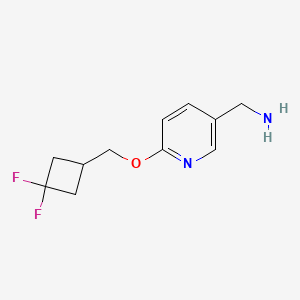

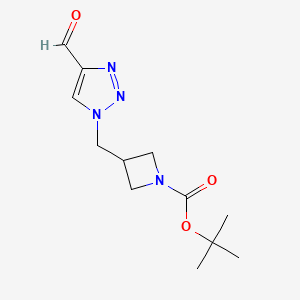

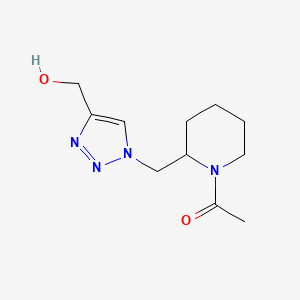

“tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate” is a complex organic compound. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. Attached to this ring is a tert-butyl group, a formyl group, and a 1,2,3-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings suggests that this compound could have interesting chemical properties .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The formyl group (-CHO) is often involved in nucleophilic addition reactions, while the azetidine and 1,2,3-triazole rings can participate in various ring-opening and ring-closing reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

科学的研究の応用

Click Chemistry

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate: is used as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry . This reaction is pivotal for creating a variety of complex molecules quickly and reliably, which is essential in drug discovery and material science.

Bioconjugation

Due to its water solubility and biocompatibility, this compound is ideal for bioconjugation applications . It can be used to attach biomolecules to various substrates or to each other, which is crucial in the development of targeted drug delivery systems and diagnostic tools.

Accelerating Reaction Rates

The compound serves as a next-generation ligand that significantly accelerates reaction rates in CuAAC . This property is highly beneficial in synthetic chemistry where reaction speed can be a limiting factor in the development of new compounds.

Reducing Cytotoxicity

In biological experiments, minimizing cell cytotoxicity is crucial. This compound has been shown to suppress cell cytotoxicity in CuAAC reactions, making it safer for use in live-cell imaging and other in vivo applications .

Molecular Imaging

The ligand’s properties facilitate the labeling of molecules with fluorescent tags or other markers for molecular imaging . This application is important in the study of cellular processes and the development of non-invasive diagnostic techniques.

Synthesis of Heterocycles

The compound is involved in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals . Its use in this context helps streamline the production of these vital components.

Material Science

In material science, the compound can be used to modify the surface properties of materials, such as creating hydrophobic or hydrophilic surfaces, which have applications in biomedical devices and nanotechnology .

Advanced Polymer Synthesis

Lastly, it plays a role in the synthesis of advanced polymers. The ability to join molecules in a controlled and efficient manner allows for the creation of polymers with specific characteristics for high-performance materials .

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGXDMAYABGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((((Benzyloxy)carbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1481189.png)

![1-(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)-N-methylmethanamine](/img/structure/B1481196.png)